Dabrafenib-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dabrafenib is a kinase inhibitor used to treat patients with specific types of melanoma, non-small cell lung cancer, and thyroid cancer . It is a reversible ATP-competitive kinase inhibitor and targets the MAPK pathway . It was approved for the treatment of melanoma with V600E or V6000K mutation . It was also used for metastatic non-small cell lung cancer with the same mutation . In May 2018, Dabrafenib, in combination with Mekinist (Trametinib), was approved to treat anaplastic thyroid cancer caused by an abnormal BRAF V600E gene .

Synthesis Analysis

The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . Among the three major metabolites identified, hydroxy-dabrafenib appears to contribute to the pharmacological activity .

Molecular Structure Analysis

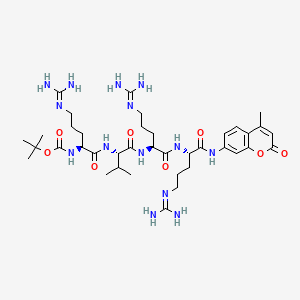

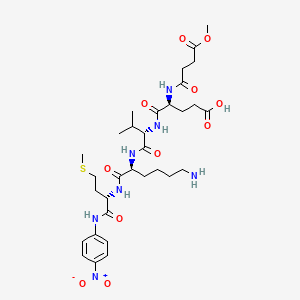

Dabrafenib has a molecular formula of C23H20F3N5O2S2 . Its average mass is 519.562 Da and its monoisotopic mass is 519.101050904 Da .

Chemical Reactions Analysis

Dabrafenib shows a time-dependent increase in apparent clearance (CL/F) following multiple doses, which is likely due to induction of its own metabolism through cytochrome P450 (CYP) 3A4 . Therefore, steady state is reached only after 14 days of daily dose administration .

Physical And Chemical Properties Analysis

Dabrafenib is a small molecule . It has been found in various crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvatomorphs .

科学的研究の応用

Altering MDSC Differentiation and Function

Dabrafenib has been reported to activate the integrated stress response (ISR) kinase GCN2, and the therapeutic effect has been partially attributed to GCN2 activation . The drug attenuates the ability of myeloid-derived suppressor cells (MDSCs) to suppress T-cell activity, which is associated with a GCN2-dependent block of the transition from monocytic progenitor to polymorphonuclear (PMN)-MDSCs and proliferative arrest resulting in PMN-MDSC loss . This alteration underlies the basis for PMN-MDSC developmental arrest, skewing immature MDSC development toward monocytic lineage cells .

Impact on Tumor Growth

Dabrafenib impacts MDSC populations systemically and locally, in the tumor immune infiltrate . This has important implications for our understanding of how this BRAF inhibitor impacts tumor growth and provides novel therapeutic target and combination possibilities .

Treatment of Differentiated Thyroid Cancer

A global, multicenter, randomized, double-blind, placebo-controlled phase III study is evaluating the efficacy and safety of dabrafenib plus trametinib in adult patients with locally advanced or metastatic BRAFV600E mutation-positive, differentiated thyroid cancer who are refractory to radioactive iodine and have progressed following prior VEGFR targeted therapy .

Drug-Drug Interaction Studies

Dabrafenib has been used in drug-drug interaction studies to assess its effect on the single-dose pharmacokinetics of midazolam, a CYP3A4 probe .

作用機序

Target of Action

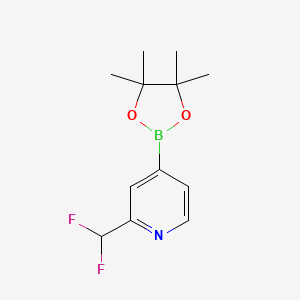

Dabrafenib-d9, like its parent compound Dabrafenib, is a potent and selective inhibitor of the BRAF kinase . BRAF is a serine/threonine protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway regulates several key cellular processes, including proliferation, differentiation, survival, and apoptosis . Dabrafenib-d9 has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D .

Mode of Action

Dabrafenib-d9 acts as a competitive and selective BRAF inhibitor by binding to the ATP pocket of the BRAF kinase . This binding inhibits the kinase’s activity, thereby preventing the phosphorylation and activation of the downstream effectors in the MAPK/ERK pathway . This results in the inhibition of cell growth in various BRAF V600E mutation-positive tumors .

Biochemical Pathways

The primary biochemical pathway affected by Dabrafenib-d9 is the MAPK/ERK pathway . By inhibiting the activity of BRAF kinase, Dabrafenib-d9 disrupts this pathway, leading to a decrease in the proliferation and survival of cancer cells . Additionally, Dabrafenib has been reported to activate the integrated stress response (ISR) kinase GCN2 , which plays a key role in my

Safety and Hazards

将来の方向性

Dabrafenib has shown clinically meaningful activity in patients with BRAFV600E mutation-positive recurrent or refractory high-grade glioma and low-grade glioma, with a safety profile consistent with that in other indications . It is expected that new combinations of targeted drugs, such as the combination of dabrafenib and trametinib, will provide higher response rates and more durable clinical benefit than dabrafenib monotherapy .

特性

IUPAC Name |

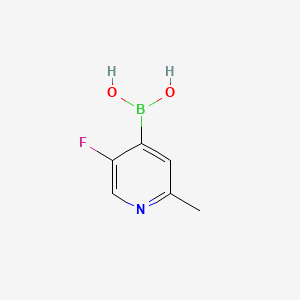

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMGDJOXZAERB-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dabrafenib-d9 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)